molecular formula C56H112O2 B13034158 Dotriacontyl tetracosanoate CAS No. 178957-22-7

Dotriacontyl tetracosanoate

Katalognummer: B13034158
CAS-Nummer: 178957-22-7
Molekulargewicht: 817.5 g/mol
InChI-Schlüssel: KNQSBWCDYFUVMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dotriacontyl tetracosanoate is a long-chain ester compound with the molecular formula C56H112O2. It is a wax ester formed from the esterification of dotriacontanol (a 32-carbon alcohol) and tetracosanoic acid (a 24-carbon fatty acid). This compound is known for its high molecular weight and hydrophobic properties, making it useful in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dotriacontyl tetracosanoate can be synthesized through the esterification reaction between dotriacontanol and tetracosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where dotriacontanol and tetracosanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under reflux to remove water. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.

Analyse Chemischer Reaktionen

Types of Reactions: Dotriacontyl tetracosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dotriacontanol and tetracosanoic acid.

    Oxidation: The ester can undergo oxidation reactions, especially at the alcohol end, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester bond can yield the corresponding alcohol and acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Dotriacontanol and tetracosanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and acids.

Wissenschaftliche Forschungsanwendungen

Dotriacontyl tetracosanoate has several applications in scientific research and industry:

    Chemistry: Used as a model compound in studies of long-chain esters and their properties.

    Biology: Investigated for its role in biological membranes and as a component of natural waxes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic properties.

Wirkmechanismus

The mechanism of action of dotriacontyl tetracosanoate involves its interaction with lipid membranes and hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of hydrophobic drugs.

Vergleich Mit ähnlichen Verbindungen

Dotriacontyl tetracosanoate can be compared with other long-chain esters such as:

    Tetracontanyl palmitate: Similar in structure but with different chain lengths, affecting their physical properties and applications.

    Hexatriacontyl stearate: Another long-chain ester with different fatty acid and alcohol components, leading to variations in melting points and solubility.

Uniqueness: this compound’s unique combination of a 32-carbon alcohol and a 24-carbon fatty acid gives it distinct physical and chemical properties, making it particularly useful in applications requiring high molecular weight and hydrophobicity.

Eigenschaften

CAS-Nummer

178957-22-7

Molekularformel

C56H112O2

Molekulargewicht

817.5 g/mol

IUPAC-Name

dotriacontyl tetracosanoate

InChI

InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3

InChI-Schlüssel

KNQSBWCDYFUVMU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.